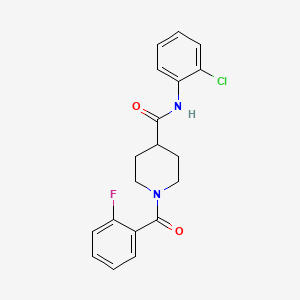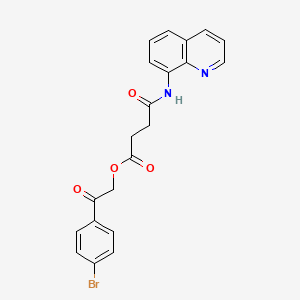![molecular formula C23H25NO2 B4705607 2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone](/img/structure/B4705607.png)
2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone
説明
2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone, also known as DMBCM, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been investigated as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease.
In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronics.
作用機序
The mechanism of action of 2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (cell death) in various cancer cell lines, inhibit the production of pro-inflammatory cytokines, and reduce the activity of AChE. In vivo studies have shown that this compound can reduce tumor growth in mice and improve cognitive function in rats.
実験室実験の利点と制限
One of the main advantages of 2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone is its ease of synthesis and purification. The molecule can be synthesized using simple laboratory techniques and is readily available from commercial suppliers. Additionally, this compound exhibits good solubility in organic solvents, making it easy to handle in the laboratory.
One limitation of this compound is its relatively low water solubility, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
将来の方向性
There are several potential future directions for research on 2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone. One area of interest is the development of this compound-based materials for use in organic electronics. Another area of interest is the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
特性
IUPAC Name |
(2E,6E)-2-[[4-(dimethylamino)phenyl]methylidene]-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-24(2)21-11-7-17(8-12-21)15-19-5-4-6-20(23(19)25)16-18-9-13-22(26-3)14-10-18/h7-16H,4-6H2,1-3H3/b19-15+,20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCJJPNQNVFAOX-MXWIWYRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCC/C(=C\C3=CC=C(C=C3)OC)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4705528.png)

![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4705551.png)
![cyclohexyl [5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B4705556.png)
![4-(4-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4705569.png)
![1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4705575.png)


![N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4705612.png)
![N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4705617.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4705621.png)
![6-(3-isobutyl-1H-pyrazol-5-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4705632.png)
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4705634.png)
![2-[5-mercapto-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-2-propanol](/img/structure/B4705637.png)